molecular formula C96H72Mn2N8O9 B12098663 manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

Cat. No.: B12098663
M. Wt: 1591.5 g/mol
InChI Key: DSDMDPNDNJOBRS-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • MnTBAP can be synthesized through various routes, but one common method involves the reaction of manganese(III) chloride with 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin in the presence of a base.
    • Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
  • Chemical Reactions Analysis

    • MnTBAP undergoes redox reactions, including oxidation and reduction.
    • Common reagents include oxidants (e.g., hydrogen peroxide) and reducing agents (e.g., ascorbic acid).
    • Major products include the reduced form (MnTBAP) and its oxidized counterparts.
  • Scientific Research Applications

      Biological Antioxidant: MnTBAP is studied for its antioxidant properties, potentially mitigating oxidative stress-related diseases.

      Neuroprotection: It shows promise in protecting neurons from oxidative damage.

      Cancer Research: Researchers explore its role in cancer therapy due to its redox properties.

      Drug Delivery: MnTBAP-based nanoparticles are investigated for targeted drug delivery.

  • Mechanism of Action

    • MnTBAP scavenges superoxide radicals (O₂⁻) by mimicking SOD activity.
    • It prevents superoxide-mediated cellular damage by converting O₂⁻ to hydrogen peroxide (H₂O₂).
  • Comparison with Similar Compounds

    • MnTBAP is unique due to its manganese center and methoxyphenyl substituents.
    • Similar compounds include other metalloporphyrins (e.g., iron, copper) and SOD mimics (e.g., TEMPOL).

    Remember that the purity of MnTBAP is crucial for accurate assessment, and using a pure sample is essential for reliable results.

    Biological Activity

    Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide, commonly referred to as MnTBAP (manganese(III) tetrakis(4-methoxyphenyl)porphyrin), is a complex porphyrin-based compound known for its significant biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

    Overview of MnTBAP

    MnTBAP is characterized by its manganese center in the +3 oxidation state and a tetrakis(4-methoxyphenyl) substitution pattern. Porphyrins are recognized for their ability to coordinate with metal ions and participate in redox reactions. MnTBAP has garnered attention due to its dual role as both an antioxidant and a pro-oxidant agent, making it a candidate for various therapeutic applications, particularly in oncology.

    • Superoxide Dismutase Mimetic Activity : MnTBAP acts as a superoxide dismutase (SOD) mimic, catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This activity helps mitigate oxidative stress in cells and tissues .
    • Modulation of Oxidative Stress : The compound influences cellular redox states by interacting with reactive oxygen species (ROS). It has been shown to enhance the efficacy of chemotherapeutic agents by increasing ROS levels selectively in cancer cells while sparing normal cells from toxicity .
    • Influence on Cellular Signaling : MnTBAP can modify the activity of transcription factors such as nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are crucial in regulating oxidative stress responses and inflammatory processes .

    Table 1: Summary of Biological Activities

    Activity Description References
    SOD Mimetic ActivityCatalyzes dismutation of superoxide radicals; reduces oxidative stress
    Enhancement of Chemotherapy EfficacyIncreases ROS levels in cancer cells; enhances sensitivity to chemotherapeutic agents
    Modulation of Redox SignalingAlters activity of key transcription factors involved in oxidative stress response
    Antioxidant PropertiesExhibits antioxidant effects through polysulfide production from hydrogen sulfide oxidation

    Case Studies

    • Cancer Treatment : In studies involving various cancer cell lines, MnTBAP demonstrated increased sensitivity to oxidative stress induced by chemotherapeutics. For instance, it was reported that co-treatment with MnTBAP and doxorubicin led to enhanced apoptosis in lymphoma cells due to elevated intracellular ROS levels .
    • Oxidative Stress Modulation : Research indicates that MnTBAP effectively decreases hydrogen sulfide (H₂S) levels while increasing polysulfide production in cells. This conversion is significant as polysulfides are known for their antioxidant properties and can protect against oxidative damage .
    • Cardiovascular Applications : Recent studies have explored the use of MnTBAP in cardiovascular health, particularly its role in modulating signaling pathways associated with nitric oxide bioavailability and vascular function .

    Properties

    Molecular Formula

    C96H72Mn2N8O9

    Molecular Weight

    1591.5 g/mol

    IUPAC Name

    manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

    InChI

    InChI=1S/2C48H36N4O4.2Mn.O/c2*1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2

    InChI Key

    DSDMDPNDNJOBRS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[O-2].[Mn+3].[Mn+3]

    Origin of Product

    United States

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